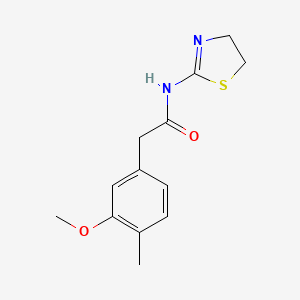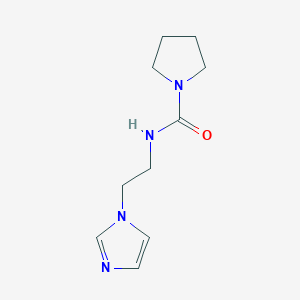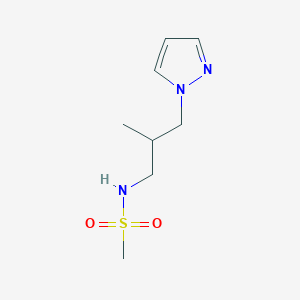
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide (MPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPP is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in several types of cancer cells.
Mechanism of Action
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide inhibits CAIX by binding to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH and an increase in intracellular acidity, ultimately resulting in cell death.
Biochemical and Physiological Effects
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on CAIX, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of misfolded proteins.
Advantages and Limitations for Lab Experiments
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has several advantages for lab experiments, including its potency, specificity, and low toxicity. However, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.
Future Directions
There are several potential future directions for research on N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide. One area of interest is the development of N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide analogs with improved stability and solubility. Additionally, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide could be further investigated for its potential applications in cancer imaging and as a therapeutic agent for other diseases, such as osteoporosis and glaucoma.
Conclusion
In conclusion, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide is a promising compound with potential applications in cancer research and other fields of study. Its inhibition of CAIX and other biochemical and physiological effects make it a valuable tool for understanding the mechanisms of disease and developing new therapies. Further research is needed to fully explore the potential of N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide and its analogs.
Synthesis Methods
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide can be synthesized using various methods, including the reaction of 2-methyl-3-pyrazol-1-ylpropylamine with methanesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been extensively studied for its potential applications in cancer research. CAIX is overexpressed in several types of cancer cells, including breast, lung, and renal cell carcinoma. N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting CAIX. Additionally, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been investigated for its potential use as a diagnostic tool for cancer imaging.
properties
IUPAC Name |
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-8(6-10-14(2,12)13)7-11-5-3-4-9-11/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYFLCFFNAAORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)CN1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

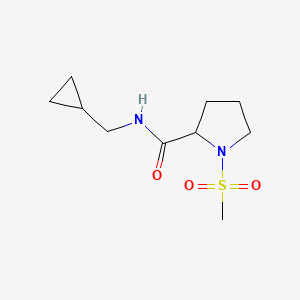
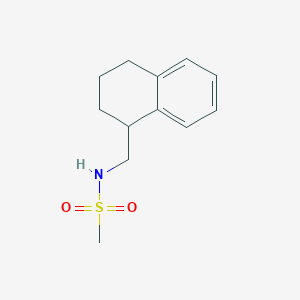
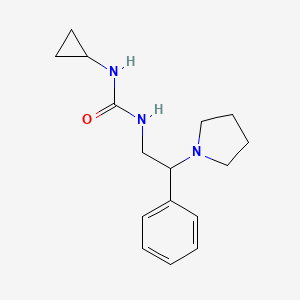
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
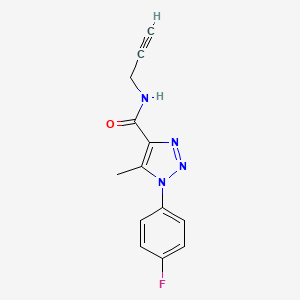
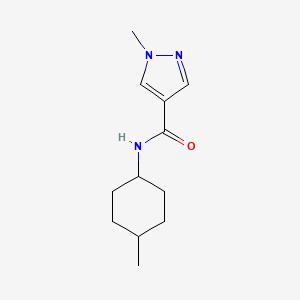
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
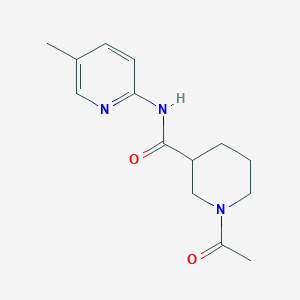
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
